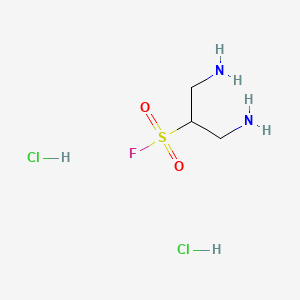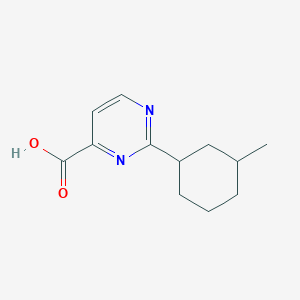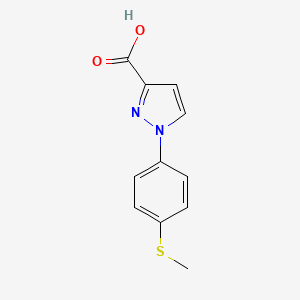
1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly used in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group and the difluoromethyl group makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under specific conditions.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production might also incorporate continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
3-(Difluoromethyl)pyrrolidine-3-carboxylic acid: Lacks the Boc protecting group, which can affect its reactivity and stability.
Uniqueness
1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the Boc protecting group and the difluoromethyl group. This combination can enhance its stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H17F2NO4 |
|---|---|
Peso molecular |
265.25 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(6-14,7(12)13)8(15)16/h7H,4-6H2,1-3H3,(H,15,16) |
Clave InChI |
CVVKCIFGRCITOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)(C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13563046.png)





![Tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13563073.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid](/img/structure/B13563085.png)

![rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene](/img/structure/B13563091.png)
![3-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563094.png)

